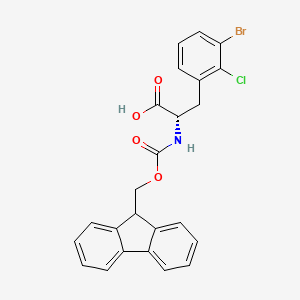

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of bromine and chlorine atoms on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. This compound is used primarily in peptide synthesis and proteomics research due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine typically involves multiple steps:

Bromination and Chlorination: The phenylalanine derivative undergoes bromination and chlorination to introduce the bromine and chlorine atoms on the phenyl ring.

Fmoc Protection: The amino group of the phenylalanine is protected using the Fmoc group. This step is crucial for preventing unwanted reactions during peptide synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination and Chlorination: Large quantities of phenylalanine derivatives are subjected to bromination and chlorination under controlled conditions.

Fmoc Protection in Bulk: The Fmoc protection step is scaled up to handle industrial quantities, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine has several applications in scientific research:

Peptide Synthesis:

Proteomics Research: The compound is utilized in the study of protein structures and functions.

Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study drug interactions.

Industrial Applications: It is employed in the production of specialized chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the compound can interact with various molecular targets, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Fmoc-5-bromo-2-chloro-L-phenylalanine: Similar in structure but with different positioning of the bromine and chlorine atoms.

Fmoc-3-bromo-L-phenylalanine: Lacks the chlorine atom, making it less versatile in certain reactions.

Uniqueness

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine is unique due to the specific positioning of the bromine and chlorine atoms, which allows for selective reactions and modifications. This makes it a valuable tool in peptide synthesis and other research applications .

Biologische Aktivität

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, as well as bromine and chlorine substituents on the phenylalanine backbone. The unique structure of this compound allows for specific modifications that can enhance its biological activity, making it a valuable tool in various fields of research.

The structural formula of this compound can be represented as follows:

This compound's molecular weight is approximately 347.63 g/mol. The presence of halogen atoms (bromine and chlorine) significantly influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its incorporation into peptides, where it can modulate the properties of the resulting compounds. The halogen substituents can enhance hydrophobic interactions and alter electronic properties, which can affect binding affinities and activities against various biological targets.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of phenylalanine, including those modified with halogens, exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range when tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were found to inhibit tubulin polymerization, suggesting a mechanism involving interference with microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Studies

- Study on Antitumor Activity : A study investigated the effects of various phenylalanine derivatives on tumor growth in vitro. The results indicated that the introduction of halogen atoms significantly increased the cytotoxicity against cancer cells compared to non-halogenated counterparts. Specifically, this compound exhibited enhanced activity due to its ability to disrupt normal cellular processes involved in proliferation .

- Mechanistic Insights : Further research focused on understanding the mechanism by which these compounds exert their effects. It was found that this compound interacts at the colchicine-binding site on tubulin, leading to destabilization of microtubules and subsequent cell death through apoptosis .

Comparative Analysis

A comparative analysis of various halogenated phenylalanine derivatives reveals distinct differences in their biological activities:

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 10-33 | Tubulin destabilization |

| N-Fmoc-5-bromo-L-phenylalanine | 20-40 | Microtubule interference |

| N-Fmoc-2-fluoro-L-phenylalanine | 30-50 | Cell cycle arrest |

Applications in Medicinal Chemistry

The unique properties of this compound make it particularly useful in medicinal chemistry for:

- Peptide Synthesis : It is employed to introduce specific functionalities into peptides, enhancing their stability and activity.

- Drug Development : Its derivatives are explored for potential therapeutic applications, especially in targeting specific proteins involved in cancer progression.

Eigenschaften

IUPAC Name |

(2S)-3-(3-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrClNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOXHKMTKKZJPZ-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Br)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.